5-Benzoyl-2-fluoro-4-methoxybenzaldehyde
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Overview
Description
5-Benzoyl-2-fluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H11FO3. It is a derivative of benzaldehyde, featuring a benzoyl group, a fluorine atom, and a methoxy group attached to the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Benzoyl-2-fluoro-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-methoxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-2-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Benzoyl-2-fluoro-4-methoxybenzoic acid.
Reduction: 5-Benzoyl-2-fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Benzoyl-2-fluoro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-benzoyl-2-fluoro-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxybenzaldehyde
- 5-Fluoro-2-methoxybenzaldehyde
- 5-Benzoyl-2-fluoro-4-hydroxybenzaldehyde
Uniqueness
5-Benzoyl-2-fluoro-4-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
914397-15-2 |
---|---|
Molecular Formula |
C15H11FO3 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
5-benzoyl-2-fluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C15H11FO3/c1-19-14-8-13(16)11(9-17)7-12(14)15(18)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
KSPKXBWRPQSRSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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